molecular formula C4H4N2O B12365479 Methylidene-imidazolone

Methylidene-imidazolone

Cat. No.: B12365479
M. Wt: 96.09 g/mol
InChI Key: UOOWXWNVPFBLPZ-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound with the molecular formula C4H6N2O It is a derivative of imidazole, characterized by a methyl group at the 4-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-imidazol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methylimidazole with a suitable carbonyl source can yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1H-imidazol-2(3H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the process are selected to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

4-Methyl-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The carbonyl group at the 2-position can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylimidazole: Lacks the carbonyl group at the 2-position.

    2-Methylimidazole: Has a methyl group at the 2-position instead of the 4-position.

    1H-Imidazole-2-carboxaldehyde: Contains an aldehyde group at the 2-position.

Uniqueness

4-Methyl-1H-imidazol-2(3H)-one is unique due to the presence of both a methyl group at the 4-position and a carbonyl group at the 2-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

IUPAC Name

5-methylideneimidazol-2-one

InChI

InChI=1S/C4H4N2O/c1-3-2-5-4(7)6-3/h2H,1H2,(H,6,7)

InChI Key

UOOWXWNVPFBLPZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)N1

Origin of Product

United States

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